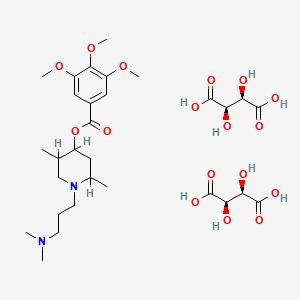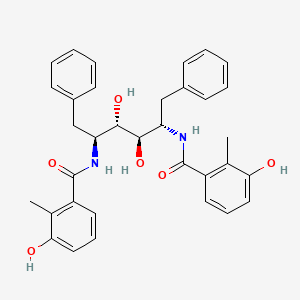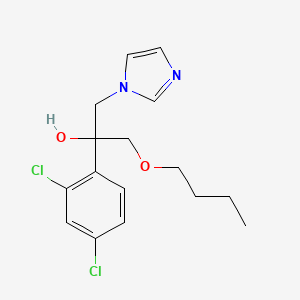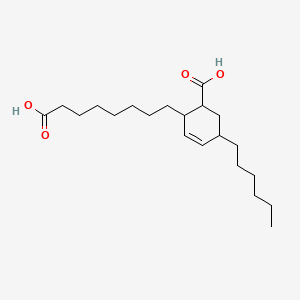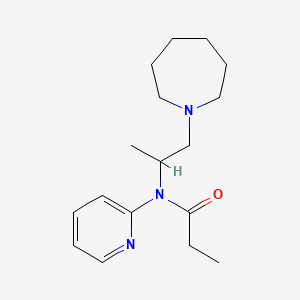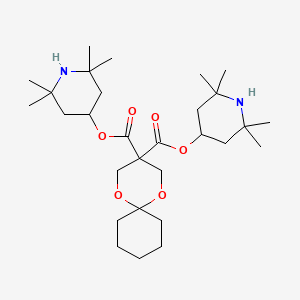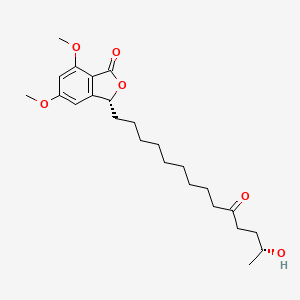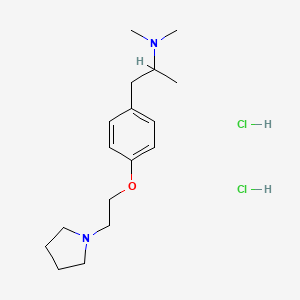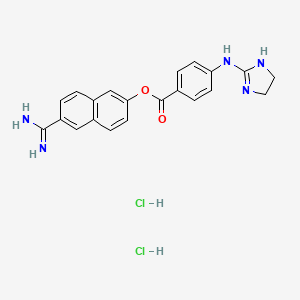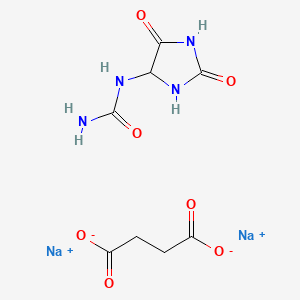
Allantoin sodium succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allantoin sodium succinate is a derivative of allantoin, a compound known for its skin-soothing and healing properties. Allantoin itself is a diureide of glyoxylic acid and is found in many organisms, including plants, animals, and bacteria . This compound combines the beneficial properties of allantoin with the added benefits of succinate, which is involved in the citric acid cycle, a key metabolic pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allantoin sodium succinate typically involves the reaction of allantoin with succinic acid in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the succinate ester. The general reaction can be represented as follows:
Allantoin+Succinic Acid+NaOH→Allantoin Sodium Succinate+H2O
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Allantoin sodium succinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
Allantoin sodium succinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and its potential effects on cell growth and differentiation.
Medicine: Investigated for its wound healing properties and potential use in skin care products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its soothing and healing properties
Mécanisme D'action
The mechanism of action of allantoin sodium succinate involves its interaction with skin cells and tissues. It promotes cell proliferation and tissue regeneration, aiding in wound healing and skin repair . The succinate component may also play a role in cellular energy production through the citric acid cycle, further enhancing its beneficial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allantoin: The parent compound, known for its skin-soothing properties.
Succinic Acid: A key intermediate in the citric acid cycle, involved in energy production.
Urea: Another compound with moisturizing and skin-soothing properties.
Uniqueness
Allantoin sodium succinate combines the benefits of allantoin and succinate, making it unique in its ability to promote skin healing and cellular energy production. This dual functionality sets it apart from other similar compounds, making it a valuable ingredient in various applications.
Propriétés
Numéro CAS |
4492-75-5 |
|---|---|
Formule moléculaire |
C8H10N4Na2O7 |
Poids moléculaire |
320.17 g/mol |
Nom IUPAC |
disodium;butanedioate;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C4H6N4O3.C4H6O4.2Na/c5-3(10)6-1-2(9)8-4(11)7-1;5-3(6)1-2-4(7)8;;/h1H,(H3,5,6,10)(H2,7,8,9,11);1-2H2,(H,5,6)(H,7,8);;/q;;2*+1/p-2 |
Clé InChI |
KVMXOJPUIDZOEN-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])C(=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


